1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
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Overview
Description
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is an organic compound with the molecular formula C15H22N2O3 It is a derivative of urea, featuring a cyclopentyl group and a methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-(2-ethoxyphenyl)urea
- 1-Cyclopentyl-3-(2,4,5-trimethylphenyl)urea
- 1-Cyclopentyl-3-(3-(trifluoromethyl)phenyl)urea
Uniqueness
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methoxy groups on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is generally carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C. This process leads to the formation of the desired urea compound through a controlled reaction environment, optimizing yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes critical for cellular processes, potentially leading to therapeutic effects.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, pyrazolyl-ureas have shown moderate activity against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at around 250 μg/mL for related structures .
Anticancer Activity
Research has suggested that urea derivatives can possess anticancer properties. The structural features of this compound may enhance its ability to target cancer cells by inhibiting pathways involved in tumor growth and proliferation.
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various urea derivatives, including those structurally similar to this compound. The results demonstrated that these compounds could effectively inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Compound Name | MIC (μg/mL) | Target Organism |
---|---|---|
Urea Derivative A | 200 | Staphylococcus aureus |
Urea Derivative B | 250 | Escherichia coli |
Urea Derivative C | 300 | Bacillus subtilis |
Structure-Activity Relationship (SAR)
The presence of methoxy groups in the phenyl ring of the compound may enhance lipophilicity and improve binding affinity to biological targets. Studies have indicated that modifications in the urea structure can significantly impact biological activity, highlighting the importance of SAR in drug design.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption characteristics. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-9-5-6-12(10-14)15(21-2)11-17-16(19)18-13-7-3-4-8-13/h5-6,9-10,13,15H,3-4,7-8,11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRPHPIHNZAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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